![molecular formula C19H16BrNO2 B2961141 4-(3-溴苯基)-3a,4,5,9b-四氢-3H-环戊[c]喹啉-6-甲酸 CAS No. 354812-80-9](/img/structure/B2961141.png)
4-(3-溴苯基)-3a,4,5,9b-四氢-3H-环戊[c]喹啉-6-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline ring, a cyclopentane ring, a carboxylic acid group, and a bromophenyl group. Quinoline derivatives are known to have various biological activities and are used in drug research and development .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate . Other methods involve reactions of anilines with malonic acid equivalents .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline ring system is a bicyclic compound that includes a benzene ring fused with a pyridine ring . The cyclopentane is a simple cyclic alkane, and the bromophenyl group consists of a benzene ring with a bromine atom attached.Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Generally, quinoline derivatives are aromatic and may exhibit properties such as planarity, conjugation, and resonance stability .科学研究应用
Drug Design and Medicinal Chemistry
Quinoline and its derivatives are recognized for their broad spectrum of bioactivity, making them a core template in drug design. The compound could serve as a pharmacophore due to its structural complexity and potential bioactivity. It may lead to the development of new drugs with improved efficacy and safety profiles .
Synthetic Chemistry
The synthetic versatility of quinoline motifs allows for the creation of numerous derivatives through various chemical reactions. For instance, the aza-Diels Alder reaction and hydrogenation are two methods that can be used to synthesize diverse quinoline derivatives, which can then be further functionalized for a range of applications .
Biological Activity Studies
Quinoline derivatives have been studied for their biological activities, including antibacterial, antifungal, and antiparasitic properties. The compound could be investigated for similar activities, contributing to the discovery of new treatments for infectious diseases .
Pharmacological Applications
The therapeutic potential of quinoline derivatives extends to anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. Research into these areas could lead to the development of novel therapies for various health conditions .
Neurotoxicity Research
Studies on the neurotoxic potentials of quinoline derivatives are crucial for understanding their effects on the nervous system. This compound could be used in research to assess its impact on enzymes like acetylcholinesterase, which is important for nerve pulse transmission .
Oxidative Stress and Cellular Damage
Quinoline derivatives can be used to study oxidative stress and its implications for cellular damage. This research is vital for developing strategies to combat diseases associated with oxidative stress, such as neurodegenerative disorders .
作用机制
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups. Many quinoline derivatives are known to have biological activity, including anticancer, antioxidant, anti-inflammatory, antimalarial, antibacterial, and antiviral activities .
未来方向
属性
IUPAC Name |
4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-12-5-1-4-11(10-12)17-14-7-2-6-13(14)15-8-3-9-16(19(22)23)18(15)21-17/h1-6,8-10,13-14,17,21H,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYQVSHWFNVJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)
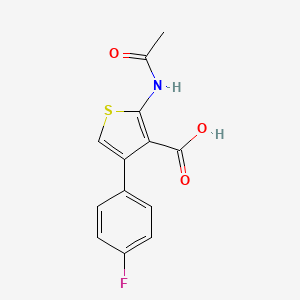
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)
![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)
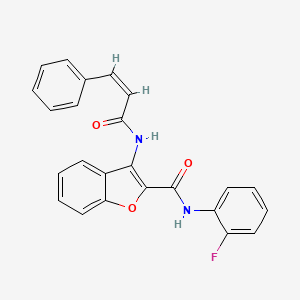

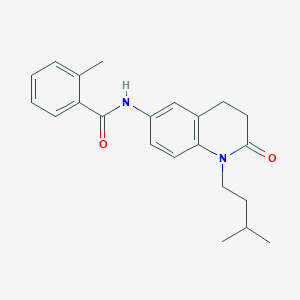
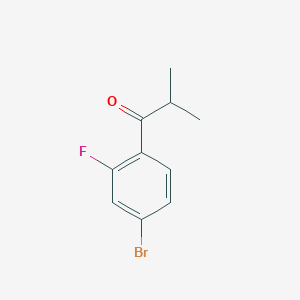
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)
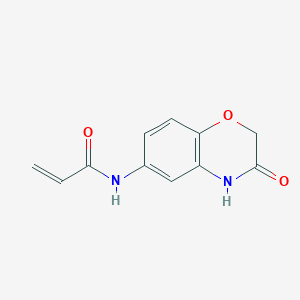
![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)
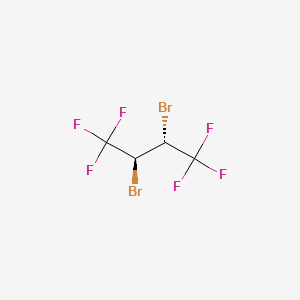
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)